5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid
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Overview
Description
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid typically involves the reaction of 4-methylaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is then further reacted with sulphuric acid to form the sulphate salt. The reaction conditions usually involve heating the reaction mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also help in achieving consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1H-imidazol-2-amine
- 5-(4-methoxyphenyl)-1H-imidazol-2-amine
- 5-(4-nitrophenyl)-1H-imidazol-2-amine
Uniqueness
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the sulphate group also adds to its distinct properties, making it different from other similar compounds.
Biological Activity
5-(4-methylphenyl)-1H-imidazol-2-amine; sulfuric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
The compound is characterized by its imidazole structure, which is known for its ability to interact with various biological macromolecules. Its primary mechanism of action involves binding to enzymes and receptors, modulating their activity, which may lead to a range of biological effects, including antimicrobial and antifungal properties.
Target Interactions
- Putative Cytochrome P450 : This compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism pathways.
- Enzyme Inhibition : The imidazole ring allows for hydrogen bonding and π-stacking interactions with target proteins, enhancing its potential as an enzyme inhibitor.
Biological Activities
The biological activities of 5-(4-methylphenyl)-1H-imidazol-2-amine; sulfuric acid have been explored through various studies:
- Antimicrobial Activity : The compound exhibits promising antimicrobial effects against various bacterial strains. Research indicates that it may outperform simpler imidazole derivatives in terms of efficacy.
- Antifungal Properties : Similar studies have demonstrated its effectiveness against fungal pathogens, suggesting potential use in treating fungal infections.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Method : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones compared to control groups.
- : Suggests potential as a therapeutic agent in infectious diseases.
-
Free Radical Scavenging Activity :
- Study Design : Evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Findings : Demonstrated effective scavenging activity, indicating antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Activity Type | Test Organisms | Results | Reference |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | Significant inhibition | |
Antifungal | C. albicans | Moderate inhibition | |
Free Radical Scavenging | DPPH Assay | High scavenging activity |
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVONPTYOYJYAAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.